Flavoxate(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26NO4+ |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/p+1 |
InChI Key |
SPIUTQOUKAMGCX-UHFFFAOYSA-O |
SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research
Total Synthesis Pathways of Flavoxate(1+)
Another documented pathway involves the reaction of 1-(2-hydroxyphenyl)propan-1-one, which undergoes nitration, reduction, and a series of transformations to yield 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carbonitrile. gpatindia.com This intermediate is then reduced and reacted with SOCl2 and 2-(piperidin-1-yl)ethanol to produce Flavoxate (B1672763). gpatindia.com
The synthesis generally involves the formal condensation of 3-methylflavone-8-carboxylic acid with 2-(1-piperidinyl)ethanol. nih.gov The synthesis of the flavone (B191248) carboxylic acid intermediate itself can be accomplished in two steps from specific precursors, with the final coupling to the alcohol providing the target molecule. scite.ai
The optimization of palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones has also been explored as a divergent route for synthesizing flavones and flavanones, which are structurally related to Flavoxate. rsc.orgnih.gov By screening various reaction conditions, including different ligands and oxidants, researchers have been able to selectively synthesize flavones with high yields. For instance, using 5-nitro-1,10-phenanthroline (B1664666) as a ligand resulted in an 81% yield of the flavone product. rsc.orgnih.gov
| Starting Material | Key Intermediate/Product | Number of Steps | Yield (%) | Reference |
| o-cresol | Flavoxate hydrochloride | 5 | 60.3 | researchgate.net |
| Compounds 64 and 65 | 3-methylflavone-8-carboxylic acid (66) | 2 | 46 | scite.ai |
| 2'-hydroxydihydrochalcone | Flavone 3a | - | 81 | rsc.orgnih.gov |
| 2'-hydroxydihydrochalcone | Flavanone 4a | - | 79 | nih.gov |
The preparation of the key intermediate, 3-methylflavone-8-carboxylic acid, is a critical step in the synthesis of Flavoxate(1+). scite.aigoogle.comgoogle.com One method involves a five-step synthesis starting from methyl salicylate, which includes chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis. google.com This process is reported to have a total yield of over 60% and produces a product with a purity of over 99.99%. google.com
An alternative route involves the oxidation of 8-allyl-3-methylflavone (B8487774) or 8-propenyl-3-methylflavone using potassium permanganate. google.com Another approach starts with 2-hydroxy-3-propionyl methyl benzoate, which is reacted with benzoyl chloride and sodium benzoate. google.com However, this method requires high temperatures and an excess of reagents. google.com
A more recent and efficient method prepares 3-methylflavone-8-carboxylic acid in just two steps, showcasing a significant improvement over previous 4-7 step syntheses. scite.ai
The table below outlines various synthetic routes for 3-methylflavone-8-carboxylic acid.
| Starting Material | Key Reaction Steps | Yield (%) | Purity (%) | Reference |
| Methyl Salicylate | Chlorination, acylation, hydrogenolysis, cyclization, hydrolysis | >60 | >99.99 | google.com |
| 8-allyl-3-methylflavone | Oxidation with KMnO4 | - | 97.5 (acidimetric titer) | google.com |
| 2-hydroxy-3-propionyl methyl benzoate | Reaction with benzoyl chloride and sodium benzoate | - | - | google.com |
| Compounds 64 and 65 | Dehydrative Rearrangement Reaction | 46 | - | scite.ai |
Optimization of Reaction Conditions and Yields
Design and Synthesis of Flavoxate Analogs and Derivatives
To improve the pharmacological profile of Flavoxate(1+), researchers have designed and synthesized various analogs and derivatives.
Structural modifications of Flavoxate have been explored to create analogs with potentially higher stability and potency. researchgate.netnih.gov These strategies include branching and lengthening the ester alkyl chain and creating conformationally restricted N-piperidinyl derivatives. researchgate.netnih.gov Esters incorporating various alicyclic tertiary amines, which are found in other drugs with spasmolytic properties, have also been synthesized. researchgate.netnih.gov
A series of new basic esters of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA) have been prepared and studied. researchgate.netnih.gov These derivatives were designed to have improved stability and potency compared to Flavoxate. researchgate.netnih.gov Among the synthesized compounds, 1,1-dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl, also known as terflavoxate (B1194338), was identified as a promising candidate for further development due to its favorable spasmolytic activity. researchgate.netnih.gov
The synthesis of these esters involves the reaction of 3-methylflavone-8-carboxylic acid with the corresponding amino alcohol. researchgate.net For example, the reaction with pipcridinoethyl chloride hydrochloride in the presence of potassium hydroxide (B78521) in isopropanol (B130326) yields piperidinoethyl-3-methylflavone-8-carboxylate hydrochloride. google.com
The table below lists some of the synthesized analogs and their key features.
| Compound Name/Description | Modification Strategy | Key Finding | Reference |
| Terflavoxate (Rec 151 2053) | Branching of the estereal alkyl chain | Candidate for preclinical development with good spasmolytic activity | researchgate.netnih.gov |
| Conformationally restricted N-piperidinyl derivatives | Introduction of conformational restriction | Synthesized to explore structure-activity relationships | researchgate.netnih.gov |
| Esters with various alicyclic tertiary amines | Incorporation of known spasmolytic moieties | Prepared to investigate potential for enhanced activity | researchgate.netnih.gov |
| Morpholinoethyl-3-methylflavone-8-carboxylate HCl | Reaction with morpholinoethyl chloride hydrochloride | Synthesized as an analog | google.com |
| Diethylaminopropyl 3-methylflavone-8-carboxylate | Reaction with corresponding amino alcohol | Synthesized as an analog | google.com |
Characterization of Novel Flavone and Benzodioxane Ring Systems Derivatives
Recent research has led to the synthesis of new flavone derivatives that incorporate a benzodioxane ring system. fabad.org.tr The primary goal of this research was to investigate the spasmolytic activity of these novel compounds. fabad.org.tr The water-soluble derivatives were tested for their effects against various agonists. fabad.org.tr
The chemical structures of these newly synthesized compounds were elucidated using spectral data. fabad.org.tr Among the derivatives, compounds designated as II, III, and IIIa demonstrated notable activity. fabad.org.tr Specifically, these compounds were found to be more active against histamine-induced contractions when compared to the reference compound, Flavoxate HCl. fabad.org.tr Further investigation into the positional isomerism of these compounds revealed no significant difference in pharmacological activity between isomers III and IIIa. fabad.org.tr
A series of new basic esters of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA), the main metabolite of Flavoxate, have also been synthesized and investigated. nih.govresearchgate.net These efforts aimed to produce analogs with potentially higher stability and potency. nih.govresearchgate.net
Conformational Restriction and Alkyl Chain Branching in Derivatives
In the pursuit of more stable and potent Flavoxate analogs, researchers have synthesized derivatives with modifications to the estereal alkyl chain, including branching and lengthening. nih.govresearchgate.net Alongside these modifications, conformationally restricted N-piperidinyl derivatives were also prepared. nih.govresearchgate.net
The introduction of branching in the alkyl chain and the incorporation of cyclic structures like the piperidinyl group represent key strategies in medicinal chemistry. nih.govresearchgate.net Conformational restriction, in particular, can lead to a more defined three-dimensional structure of the molecule, which can influence its interaction with biological targets.
One such derivative, 1,1-dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl, also known as terflavoxate, emerged as a promising candidate from these studies. nih.govresearchgate.net The selection of terflavoxate for further development was based on the results from a screening procedure that assessed the stability in aqueous solution and in vitro spasmolytic properties of the new compounds. nih.govresearchgate.net
The following table provides a summary of key derivatives and their investigated properties:
| Derivative Name/Identifier | Core Structure Modification | Investigated Properties | Key Findings |
| Compounds II, III, and IIIa | Incorporation of a benzodioxane ring system | Spasmolytic activity against acetylcholine (B1216132), histamine (B1213489), and BaCl2 | More active on histamine contractions than Flavoxate HCl. fabad.org.tr |
| Terflavoxate (Rec 151 2053) | Branching of the estereal alkyl chain and conformational restriction (N-piperidinyl derivative) | Stability in aqueous solution, in vitro spasmolytic properties | Selected as a candidate for preclinical development due to good spasmolytic activity. nih.govresearchgate.net |
Molecular and Biochemical Mechanism of Action Studies
Phosphodiesterase (PDE) Enzyme Inhibition
Flavoxate(1+) is recognized as a potent and competitive inhibitor of phosphodiesterase (PDE) enzymes. medchemexpress.commedchemexpress.comnih.gov This inhibition is a key component of its mechanism of action, contributing to its smooth muscle relaxant properties, particularly within the urinary tract. nih.goveuropeanreview.orgtruemeds.in The enzymatic inhibition leads to a reduction in the contraction of the detrusor muscle. europeanreview.org
While initial studies established Flavoxate(1+) as a general PDE inhibitor, further research has sought to characterize its activity against specific enzyme subtypes. nih.govnih.goveuropeanreview.org Its primary metabolite, 3-methylflavone-8-carboxylic acid (MFCA), also demonstrates competitive PDE inhibitory properties. nih.gov The inhibitory effects of both Flavoxate(1+) and MFCA are considered central to the compound's therapeutic action. researchgate.net The mechanism is described as a direct antispasmodic action on smooth muscle fibers. hpra.iemims.com
Studies comparing the PDE inhibitory activity of Flavoxate(1+) to other known inhibitors have highlighted its significant potency. In tissue homogenates from guinea pigs, Flavoxate(1+) demonstrated an inhibitory activity approximately three times greater than aminophylline (B1665990) in the ureter and five times greater in the urinary bladder. nih.govresearchgate.net Another in vitro analysis found that Flavoxate(1+) is 21 times more potent as a competitive phosphodiesterase inhibitor than theophylline. nih.gov Its main metabolite, MFCA, was also found to be more potent than theophylline, by a factor of five. nih.gov
| Compound | Comparative Potency | Reference Compound | Tissue/Assay |
|---|---|---|---|
| Flavoxate(1+) | ~3x Greater | Aminophylline | Guinea-Pig Ureter |
| Flavoxate(1+) | ~5x Greater | Aminophylline | Guinea-Pig Urinary Bladder |
| Flavoxate(1+) | 21x More Potent | Theophylline | In Vitro Enzyme Assay |
| MFCA | 5x More Potent | Theophylline | In Vitro Enzyme Assay |
The inhibition of phosphodiesterase by Flavoxate(1+) directly leads to the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). truemeds.inhpra.iemims.comtorrentpharma.com PDE enzymes are responsible for the degradation of cAMP; therefore, their inhibition by Flavoxate(1+) results in higher levels of this second messenger within smooth muscle cells. truemeds.in This increase in cAMP is a crucial step in mediating smooth muscle relaxation, which underlies the compound's antispasmodic effect on the urinary bladder. truemeds.intorrentpharma.com
Comparative Inhibitory Activity against Other PDE Inhibitors
Ion Channel Modulation
Beyond PDE inhibition, Flavoxate(1+) also exerts its effects through the modulation of ion channels, specifically demonstrating calcium channel antagonistic activity. medchemexpress.comnih.goveuropeanreview.orgnih.gov
Specific investigations have provided direct electrophysiological evidence that Flavoxate(1+) is an inhibitor of L-type calcium channels (CaV1.2) in human detrusor smooth muscle. nih.govics.orgnih.gov This action is believed to be a primary mechanism for the muscle relaxation it induces in the human urinary bladder. nih.govics.orgnih.gov
In laboratory settings, Flavoxate(1+) was shown to inhibit the peak amplitude of voltage-dependent, nifedipine-sensitive inward barium (Ba2+) currents in human detrusor myocytes in a concentration-dependent manner, with an inhibitory constant (Ki) of 10 μM. nih.govnih.gov It also induced relaxation of potassium-precontracted isolated human urinary bladder detrusor muscle with a median inhibitory concentration (IC50) of 2 μM. caymanchem.com Furthermore, the compound shifted the steady-state inactivation curve of the Ba2+ currents, providing more evidence of its direct interaction with L-type calcium channels. nih.govnih.gov Immunohistochemical studies have confirmed the presence of the α1C subunit protein of L-type Ca2+ channels in human detrusor smooth muscle, reinforcing the relevance of this target. nih.govnih.gov
| Parameter | Value | Condition/Tissue |
|---|---|---|
| IC50 | 2 µM | Relaxation of potassium-precontracted human detrusor muscle |
| Ki | 10 µM | Inhibition of L-type Ca2+ channels in human detrusor myocytes |
| IC50 | 35 µM | Relaxation of rat detrusor (muscarinic stimulation) |
| IC50 | 83 µM | Relaxation of rat detrusor (extracellular Ca2+ stimulation) |
Receptor Binding and Antagonism
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
Flavoxate (B1672763) acts as a direct antagonist at muscarinic acetylcholine receptors (mAChRs). drugbank.comnih.govpediatriconcall.comncats.io These receptors are instrumental in mediating several cholinergic functions, such as the contractions of the urinary bladder's smooth muscle and the stimulation of salivary secretion. drugbank.comnih.gov By competitively blocking these receptors, Flavoxate's anticholinergic action lessens the tone of the smooth muscle in the bladder. drugbank.comnih.govpediatriconcall.com This antagonism is a key component of its mechanism of action, although some studies suggest its anticholinergic activity is relatively weak compared to other agents like oxybutynin (B1027). For instance, one study reported a median inhibitory concentration (IC50) of 12.2 μM for Flavoxate at muscarinic receptors, which is significantly higher than the 5.4 nM IC50 for oxybutynin, indicating a lower binding affinity.
Specificity for mAChR Subtypes (e.g., M1, M2, M5)
There are five subtypes of muscarinic receptors, designated M1 through M5, which are found in various tissues throughout the body. mdpi.com Flavoxate has been shown to act as an antagonist at the M1, M2, and M5 subtypes of muscarinic acetylcholine receptors. drugbank.com The M1 receptor is primarily located in the central nervous system and salivary glands, the M2 receptor is found in the heart and smooth muscle, and the M5 receptor's function is less clearly defined but it is present in the central nervous system. mdpi.comfrontiersin.org The high degree of similarity among the five mAChR subtypes has made the development of highly selective ligands challenging. mdpi.com While Flavoxate antagonizes multiple subtypes, its clinical effects are most prominently observed in the urinary tract.
Direct Smooth Muscle Relaxation
Investigations into Non-Anticholinergic Mechanisms of Muscle Relaxation
Research has delved into the non-anticholinergic pathways through which Flavoxate induces muscle relaxation. Several studies suggest that its muscle relaxant properties may be primarily due to a direct action on the smooth muscle itself, rather than solely through the antagonism of muscarinic receptors. wikipedia.orgeuropeanreview.org
One of the key non-anticholinergic mechanisms identified is the inhibition of phosphodiesterase (PDE). europeanreview.orgresearchgate.netpatsnap.com By inhibiting PDE, Flavoxate leads to an increase in intracellular cyclic AMP (cAMP) levels. hpra.iepatsnap.com Elevated cAMP in smooth muscle cells promotes relaxation. In fact, the inhibitory effect of Flavoxate on PDE in bladder tissue has been found to be greater than that of aminophylline, a known non-selective PDE inhibitor. europeanreview.org
Furthermore, Flavoxate possesses local anesthetic properties, which may also play a role in its therapeutic effects by providing a soothing effect on the urinary tract lining. europeanreview.orgpatsnap.comhospitalpharmacyeurope.com The combination of these myotropic, calcium antagonistic, and local anesthetic activities, superimposed on its weak anticholinergic profile, provides a multifaceted mechanism of action for smooth muscle relaxation. researchgate.net
Table of Research Findings on Flavoxate's Mechanisms of Action
| Mechanism | Finding | Supporting Evidence |
|---|---|---|
| mAChR Antagonism | Competitive antagonist at muscarinic receptors. | Reduces bladder smooth muscle tone. drugbank.comnih.govpediatriconcall.com |
| mAChR Subtype Specificity | Antagonizes M1, M2, and M5 subtypes. | Broad activity across several mAChR subtypes. drugbank.com |
| Direct Myotropic Activity | Directly relaxes smooth muscle fibers. | Independent of anticholinergic effects. ics.orgnih.govwikipedia.orghpra.ieeuropeanreview.org |
| PDE Inhibition | Inhibits phosphodiesterase, increasing intracellular cAMP. | More potent than aminophylline in bladder tissue. europeanreview.orgresearchgate.netpatsnap.com |
| Calcium Channel Blockade | Exhibits moderate calcium antagonistic activity. | Competitively suppresses Ca2+-induced contractions. hpra.ieeuropeanreview.orgresearchgate.net |
| Local Anesthetic Effect | Possesses local anesthetic properties. | Contributes to soothing effect on urinary tract. europeanreview.orgpatsnap.comhospitalpharmacyeurope.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Flavoxate(1+) |
| Acetylcholine |
| Oxybutynin |
Modulation of Neurogenic and Myogenic Contractions
Flavoxate hydrochloride demonstrates a direct antispasmodic effect on smooth muscle fibers. hpra.ie Its mechanism involves the accumulation of intracellular cyclic AMP and calcium blocking activity. hpra.ie This leads to the inhibition of bladder contractions, whether induced by various agonists or electrical stimulation, and a decrease in the frequency of bladder voiding contractions. hpra.ie
Flavoxate has been shown to inhibit contractions induced by several agonists in isolated tissue preparations. In isolated rat detrusor strips, flavoxate suppresses contractions induced by the acetylcholine receptor agonist carbachol (B1668302) in a noncompetitive manner. caymanchem.comnih.gov It also competitively inhibits contractions induced by calcium ions (Ca2+) in the same tissue. nih.govresearchgate.net
Studies on isolated human urinary bladder detrusor muscle have shown that flavoxate induces relaxation of tissue precontracted with potassium. caymanchem.com Specifically, flavoxate caused a concentration-dependent reduction of potassium-induced contractions. nih.govnih.gov Research on guinea-pig taenia coli that was K+-depolarized and contracted by CaCl2 indicated that flavoxate exhibits moderate calcium antagonistic activity. nih.gov
The inhibitory effects of flavoxate on various agonist-induced contractions are summarized in the table below.
| Agonist | Tissue | Effect of Flavoxate | Mode of Inhibition | Source |
|---|---|---|---|---|
| Carbachol | Isolated Rat Detrusor Strips | Suppression of Contractions | Noncompetitive | caymanchem.comnih.gov |
| Calcium Ion (Ca2+) | Isolated Rat Detrusor Strips | Inhibition of Contractions | Competitive | nih.govresearchgate.net |
| Potassium | Isolated Human Urinary Bladder Detrusor Muscle | Induction of Relaxation | Not Specified | caymanchem.com |
| Potassium | Human Urinary Bladder | Reduction of Contractions | Concentration-Dependent | nih.govnih.gov |
| Calcium Chloride (CaCl2) in K+-depolarized tissue | Guinea-Pig Taenia Coli | Moderate Calcium Antagonistic Activity | Not Specified | nih.gov |
In animal studies, intravenous administration of flavoxate has been shown to suppress both the initial phasic and later tonic bladder contractions that are induced by electrical stimulation of the pelvic nerve. nih.govresearchgate.neteuropeanreview.org It effectively abolishes isovolumetric rhythmic bladder contractions and the associated efferent pelvic nerve activity. nih.govresearchgate.neteuropeanreview.org Notably, this action occurs without affecting baseline vesicular pressure or afferent pelvic nerve activity. researchgate.neteuropeanreview.org
When administered intracerebroventricularly or intrathecally in rats, flavoxate also abolished isovolumetric rhythmic bladder contractions. researchgate.netkarger.com However, one study noted that at a dose of 10 mg/kg intravenously, flavoxate exhibited both potentiation and inhibition of bladder contractions induced by electrical stimulation of the pelvic nerve. jst.go.jp
The inhibitory effects of flavoxate on electrically stimulated contractions are summarized in the table below.
| Stimulation Method | Administration Route | Animal Model | Observed Effect | Source |
|---|---|---|---|---|
| Electrical stimulation of pelvic nerve | Intravenous | Animal | Suppression of initial phasic and later tonic bladder contractions | nih.govresearchgate.neteuropeanreview.org |
| Not Specified (inducing isovolumetric rhythmic bladder contractions) | Intracerebroventricular or Intrathecal | Rat | Abolished isovolumetric rhythmic bladder contractions | researchgate.netkarger.com |
| Electrical stimulation of pelvic nerve | Intravenous (10 mg/kg) | Not Specified | Potentiation and inhibition of bladder contractions | jst.go.jp |
Inhibition of Contractions Induced by Various Agonists
Local Anesthetic Properties Investigations
Flavoxate hydrochloride has been identified as having local anesthetic properties. hpra.ienih.govpatsnap.comnih.gov This anesthetic activity is thought to be linked to a reduction in the electrical activity of the bladder and urethra. europeanreview.org One study reported that flavoxate demonstrated the same local anesthetic activity as lidocaine. nih.gov This effect contributes to the relief of pain and discomfort associated with bladder inflammation or irritation. patsnap.com
The mechanism of action for flavoxate is considered to be a combination of its myotropic (direct muscle relaxant), calcium antagonistic, and local anesthetic activities. nih.gov
Structure Activity Relationship Sar Analysis
Computational Chemistry Approaches for SAR
Modern medicinal chemistry increasingly leverages computational methods to predict and explain the biological activity of molecules, saving time and resources. nih.gov For flavonoids and chromones, these techniques have become invaluable tools for elucidating their SAR. uc.ptasianpubs.org
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, such as complex organic molecules. acs.orgucl.ac.uk It is employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties that are crucial for understanding molecular reactivity. asianpubs.orgcumhuriyet.edu.trcumhuriyet.edu.tr In the context of flavonoids like Flavoxate(1+), DFT calculations help to model the molecule's three-dimensional shape and the distribution of electrons, which are fundamental to its interaction with biological targets. nih.gov
Researchers use DFT to calculate various descriptors, such as ionization potential, electron affinity, and chemical hardness, which correlate with a compound's biological activity, including antioxidant potential. nih.govmdpi.com For instance, DFT studies on fisetin, a flavon-3-ol, have been used to calculate bond dissociation enthalpy (BDE) values for its hydroxyl groups, indicating which sites are most likely to participate in antioxidant reactions. acs.org Such calculations provide a theoretical basis for the observed structure-activity relationships in this class of compounds. mdpi.com
The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its electron-donating ability. A higher EHOMO suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity, with a lower ELUMO indicating a greater ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter indicating molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. sapub.org For flavonoids, FMO analysis helps to explain their antioxidant properties and interaction with biological receptors. asianpubs.orgmdpi.com For example, a high EHOMO in a flavonoid suggests it can be an effective radical scavenger through an electron-donating mechanism. nih.gov
Table 1: Conceptual Relationship between FMO Properties and Molecular Activity This table is a conceptual representation based on FMO theory.
| FMO Parameter | Implication for Reactivity | Potential Biological Relevance |
|---|---|---|
| High EHOMO | Stronger electron-donating ability | Enhanced antioxidant activity (radical scavenging) |
| Low ELUMO | Stronger electron-accepting ability | Increased potential for interactions with electron-rich biological sites |
| Small HOMO-LUMO Gap | High chemical reactivity, low kinetic stability | Higher likelihood of participating in chemical reactions with biological targets |
| Large HOMO-LUMO Gap | Low chemical reactivity, high kinetic stability | Greater molecular stability |
When a flavonoid acts as an antioxidant by donating a hydrogen atom or an electron to a free radical, it becomes a radical itself. ucl.ac.uk The stability of this newly formed flavonoid radical is key to its antioxidant efficacy. Computational chemistry, specifically through spin density analysis, allows for the visualization and quantification of how the unpaired electron (spin) is distributed across the molecule. ucl.ac.ukmdpi.com
Spin density distribution maps show that in flavonoid radicals, the unpaired electron is not localized on a single atom but is delocalized across the π-system of the rings. mdpi.comacs.org This delocalization significantly stabilizes the radical, preventing it from becoming highly reactive and potentially damaging. Studies on various flavonoids have shown that the spin density is often distributed over the B-ring and the heterocyclic C-ring, with the specific pattern depending on which hydroxyl group donated the hydrogen atom. nih.govmdpi.comacs.org This delocalization is a crucial factor in the structure-activity relationship of flavonoids as antioxidants. ucl.ac.ukresearchgate.net
Table 2: Representative Mulliken Spin Density on Key Atoms of a Hypothetical Flavonoid Radical This table is a hypothetical representation to illustrate the concept of spin delocalization. Values are illustrative.
| Atom/Region in Flavonoid Radical | Mulliken Spin Density (a.u.) | Interpretation |
|---|---|---|
| Oxygen (where H was abstracted) | +0.25 | A significant portion of the spin resides on the initial oxygen atom. |
| C-Ring Carbonyl Oxygen | +0.15 | The carbonyl group participates in delocalizing the unpaired electron. |
| A-Ring Carbons | +0.05 to +0.10 | The A-ring contributes moderately to spin stabilization. |
| B-Ring Carbons | +0.10 to +0.20 | The B-ring often plays a major role in delocalizing the spin, enhancing stability. |
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Structural Determinants of Pharmacological Activity
The chromone (B188151) scaffold is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned by adding various substituents. ijrar.orgnih.gov For Flavoxate (B1672763), the key substituents on the chromone core are the phenyl group at C2 and the methyl group at C3. The presence of an aryl (carbocyclic) group at the C2 position is a defining feature of the flavone (B191248) subclass to which Flavoxate belongs. mdpi.com
SAR studies on related compounds show that modifications to these ring systems have a profound impact on activity. For example, in a series of chromone-based inhibitors of the enzyme MAO-B, the presence of meta and para substituents on the exocyclic phenyl ring was found to be highly important for biological activity. nih.gov Research on flavone-8-acetic acid (FAA), a compound structurally related to the carboxylic acid precursor of Flavoxate, has also demonstrated that substitutions on the flavone nucleus are critical for its antitumor effects. mdpi.com The specific arrangement of carbocyclic (phenyl) and heterocyclic (chromone, piperidine) rings in Flavoxate is thus essential for its pharmacological profile. acs.orgderpharmachemica.com
A pivotal feature of the Flavoxate molecule is the basic ester group at the 8-position of the flavone nucleus. acs.org It is formed from the condensation of 3-methylflavone-8-carboxylic acid and 2-(1-piperidinyl)ethanol. chemicalbook.com SAR studies have shown that this ester linkage is vital for its activity. mpdkrc.edu.in
In a study that synthesized and evaluated a series of basic esters of 3-methylflavone-8-carboxylic acid, the piperidinoethyl ester (Flavoxate) was identified as having particularly marked papaverine-like muscle-relaxing activity. acs.org This highlights the importance of the specific ester and the nature of the tertiary amine in the alkyl chain. Modifications, such as branching or lengthening the alkyl chain between the ester oxygen and the nitrogen atom, as well as altering the cyclic amine, result in compounds with different potencies and toxicities. acs.orgresearchgate.net For instance, replacing the piperidine (B6355638) ring with other amines like dimethylamine (B145610) or diethylamine (B46881) leads to compounds with varied pharmacological profiles. acs.org This demonstrates that the entire ester side chain—the ester bond, the length of the alkyl spacer, and the terminal amino group—is a critical determinant of the pharmacological activity of Flavoxate analogs. acs.org
Table 3: Pharmacological Data for Basic Esters of 3-Methylflavone-8-carboxylic Acid Data sourced from a 1961 study on 3-methylflavone-8-carboxylic acid derivatives. acs.org
| Code | R (Amine Group) | n (Carbons in Alkyl Chain) | Formula (Hydrochloride Salt) | M.P. (°C) | LD50 (mg/kg, i.p.) |
|---|---|---|---|---|---|
| Rec 1-0269 | N(CH₃)₂ | 2 | C₂₁H₂₂ClNO₄ | 177-178 | 315 |
| Rec 1-0270 | N(C₂H₅)₂ | 2 | C₂₃H₂₆ClNO₄ | 163-164 | 600 |
| Rec 7-0249 | N(C₃H₇)₂ | 2 | C₂₅H₃₀ClNO₄ | 212-215 | 500 |
| Rec 1-0469 | N(i-C₃H₇)₂ | 2 | C₂₅H₃₀ClNO₄ | 190-192 | 1500 |
| Rec 7-0040 (Flavoxate) | Piperidino | 2 | C₂₄H₂₆ClNO₄ | 232-233 | 570 |
Impact of N-Substituents and Quaternary Ammonium (B1175870) Salts
The nature of the nitrogen substituent in the Flavoxate molecule is a crucial determinant of its biological activity. The structure can accommodate either a tertiary amine or, as in the case of Flavoxate, a quaternary ammonium salt, with both forms potentially including different alkyl groups. gpatindia.com The presence of the quaternary ammonium salt, a positively charged nitrogen atom with four substituents, is a key feature for its mechanism of action. gpatindia.comnih.gov
Quaternary ammonium compounds (QACs) are a well-established class of biologically active molecules. mdpi.com The permanent positive charge on the nitrogen atom in Flavoxate(1+) is fundamental to its function as a direct antagonist of muscarinic acetylcholine (B1216132) receptors. gpatindia.comrsc.org This cationic head is believed to facilitate a strong interaction with anionic sites within the receptor, contributing to its antimuscarinic and smooth muscle relaxant properties. gpatindia.commdpi.com The specific alkyl groups attached to the nitrogen, in this case, being part of a piperidine ring, also influence the compound's potency and receptor fit. gpatindia.com General SAR principles for QACs indicate that the nature of these substituents is critical for optimizing biological activity. nih.govmdpi.com
| N-Substituent Type | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Tertiary Amine | Nitrogen with three alkyl groups and a lone pair of electrons. Can be protonated to form a cation. | Considered a possible active form, but generally less potent than the quaternary salt for sustained receptor antagonism. | gpatindia.com |
| Quaternary Ammonium Salt | Nitrogen with four alkyl groups, resulting in a permanent positive charge (cationic head). | Enhances potency as a muscarinic antagonist due to the permanent cationic charge facilitating strong receptor binding. This is the form present in Flavoxate. | gpatindia.comrsc.org |
Optimization of Inter-ring Distances for Potency
The spatial relationship between the flavonoid core and the nitrogen atom is a critical factor for the potency of Flavoxate. The linker connecting the chromone ring system to the piperidine ring must have an optimal length to correctly position the two pharmacophoric elements at the receptor site. Research indicates that maximum potency is achieved when the distance between the ring-substituted carbon and the nitrogen is equivalent to a two-carbon unit. gpatindia.com
In Flavoxate, this spacer consists of an ester group and an ethylene (B1197577) chain (-O-C(=O)-CH₂-CH₂-). The two-carbon ethylene portion of this linker provides the ideal separation. Altering this distance by shortening or lengthening the alkyl chain leads to a decrease in pharmacological activity, as it disrupts the optimal orientation for receptor binding.
| Linker Chain Length (Carbon Units) | Relative Potency | Rationale | Reference |
|---|---|---|---|
| 1 | Sub-optimal | The distance is too short, preventing the flavonoid and ammonium moieties from binding to their respective subsites on the receptor simultaneously. | gpatindia.com |
| 2 | Optimal | Provides the ideal spatial orientation for the key structural components to engage with the target receptor, leading to maximum potency. | gpatindia.com |
| 3 or more | Sub-optimal | The linker is too long, creating a poor fit within the receptor's binding pocket and reducing the effectiveness of the interaction. | gpatindia.com |
Comparative SAR Studies with Related Flavonoids
Flavoxate belongs to the flavonoid family, specifically a chromone derivative. rsc.org However, its pharmacological profile as an antimuscarinic agent is distinct from many naturally occurring flavonoids like quercetin (B1663063) or apigenin. rsc.org This difference is primarily due to the unique substituent at position 8 of the chromone nucleus. gpatindia.com
The key structural feature that confers Flavoxate its specific antispasmodic activity is the piperidinoethyl ester side chain, which contains the essential quaternary ammonium group. gpatindia.comrsc.org In contrast, the SAR of many other flavonoids, known for activities such as antioxidant or enzyme inhibition, is heavily dependent on the pattern of hydroxyl groups on the A and B rings of the flavone skeleton. researchgate.net For instance, the hydroxyl group at the para position of the phenyl ring was found to be essential for the optimal binding of certain flavonoids to the enzyme UDP-galactopyranose mutase (UGM). researchgate.net
While these other flavonoids possess a common flavone backbone, they lack the specific basic side chain required for antimuscarinic activity. rsc.org Therefore, comparative analysis highlights that the addition of the charged aminoalkyl ester side chain to the flavonoid scaffold fundamentally shifts the biological activity away from typical flavonoid properties towards a specific receptor-targeted action.
| Compound | Core Structure | Key Substituents | Primary Biological Activity | Reference |
|---|---|---|---|---|
| Flavoxate(1+) | 3-methyl-flavone-8-carboxylic acid | Ester-linked piperidinoethyl side chain at position 8, forming a quaternary ammonium salt. | Antimuscarinic, Spasmolytic | gpatindia.comrsc.org |
| Apigenin | Flavone | Hydroxyl groups at positions 5, 7, and 4'. No basic side chain. | Anti-inflammatory, Antioxidant, Anti-cancer properties reported. | rsc.org |
| Quercetin | Flavonol | Hydroxyl groups at positions 3, 5, 7, 3', and 4'. No basic side chain. | Antioxidant, Anti-inflammatory, modest anti-HIV activities reported. | researchgate.net |
| Diosmin | Flavone Glycoside | Glycosidically linked sugar moiety. No basic side chain. | Antioxidative, Anti-inflammatory, Antihyperglycemic. | rsc.org |
Pre Clinical Pharmacodynamic Investigations
In Vitro Tissue Bath Studies
In vitro tissue bath studies have been instrumental in elucidating the pharmacodynamic properties of Flavoxate(1+) on smooth muscle. These studies typically involve isolating specific muscle tissues from animals and maintaining them in an organ bath containing a physiological salt solution. The contractile or relaxant responses of the tissue to various stimuli, including the addition of Flavoxate(1+), are then meticulously recorded and analyzed.
Guinea-pig Taenia Coli: In studies utilizing the K+-depolarized guinea-pig taenia coli, which is contracted by the addition of calcium chloride, Flavoxate(1+) has demonstrated a moderate calcium antagonistic activity. nih.gov This effect is comparable to that of papaverine (B1678415), another smooth muscle relaxant. nih.gov Notably, established anticholinergic drugs like atropine (B194438) and emepronium (B1206306) did not exhibit a similar action in this preparation, suggesting a different mechanism of action for Flavoxate(1+). nih.gov
Rat Urinary Bladder Detrusor: When tested on isolated strips of rat urinary bladder, Flavoxate(1+) has been shown to suppress contractions induced by various agents. For instance, it inhibits carbachol-induced contractions in a noncompetitive manner. researchgate.netselleckchem.com Furthermore, Flavoxate(1+) effectively suppresses contractions induced by calcium ions (Ca2+) in a competitive fashion. researchgate.netselleckchem.com In preparations depolarized by potassium chloride (KCl), Flavoxate(1+), along with papaverine and the calcium channel blocker verapamil, displayed a relaxant effect. nih.gov In contrast, anticholinergic compounds such as atropine, hyoscine, and emepronium did not relax this tissue under the same conditions. nih.gov This further supports the notion that the primary action of Flavoxate(1+) on the bladder is direct smooth muscle relaxation rather than an anticholinergic effect. nih.gov
The effects of Flavoxate(1+) on smooth muscle are concentration-dependent. In isolated rat detrusor strips, Flavoxate(1+) at concentrations greater than 10 μM suppresses carbachol-induced contractions, with a reported pD value of 4.55. selleckchem.com Similarly, it inhibits Ca2+-induced contractions with a pIC50 value of 4.92 at concentrations above 10 μM. selleckchem.com
Studies on human urinary bladder tissue have also demonstrated a concentration-dependent reduction of K+-induced contractions by Flavoxate(1+). selleckchem.comnih.govnih.gov The inhibitory concentration (IC50) of Flavoxate(1+) for muscarinic stimulation-induced tension in rat detrusor has been reported as 35 μM, and for contractions induced by 5 mM extracellular Ca2+, the IC50 is 83 μM. nih.gov In human urinary bladder precontracted by K+, Flavoxate(1+) showed a much higher potency with an IC50 of 2 μM. nih.gov Furthermore, in human detrusor myocytes, Flavoxate(1+) inhibited voltage-dependent nifedipine-sensitive inward Ba2+ currents in a concentration-dependent manner, with a Ki value of 10 μM. selleckchem.comnih.govnih.gov
| Parameter | Value | Tissue/Preparation |
| pD (Carbachol-induced contraction) | 4.55 | Isolated rat detrusor strips |
| pIC50 (Ca2+-induced contraction) | 4.92 | Isolated rat detrusor strips |
| IC50 (Muscarinic stimulation) | 35 μM | Rat detrusor |
| IC50 (5 mM extracellular Ca2+) | 83 μM | Rat detrusor |
| IC50 (K+-induced contraction) | 2 μM | Human urinary bladder |
| Ki (Voltage-dependent Ba2+ currents) | 10 μM | Human detrusor myocytes |
Research suggests that Flavoxate(1+) exhibits a degree of tissue selectivity. It has been shown to have a slightly greater activity in prostatic and bladder neck tissues compared to the detrusor muscle when inhibiting potassium-induced contractions. researchgate.net This suggests a potential for differential effects on various smooth muscles within the genitourinary tract.
Concentration-Response Relationships and Potency Determination
Ex Vivo Functional Studies
Ex vivo studies, where tissues are examined after in vivo treatment, provide further insights into the effects of Flavoxate(1+).
In a study where eight-week-old mice were treated with Flavoxate(1+) for five days, the contractile responses of their isolated detrusor muscles were examined. researchgate.netnih.gov The results indicated that K+-Krebs'-induced contractions developed more slowly in the Flavoxate(1+)-treated group compared to the control group. researchgate.netnih.gov Conversely, the amplitudes of maximal and steady-state contractions induced by 3 µmol/L carbachol (B1668302) were larger after Flavoxate(1+) treatment. researchgate.netnih.gov These findings suggest that short-term treatment with Flavoxate(1+) can alter the contractility characteristics at the bladder level. nih.gov
Animal Model Studies on Urological Function
Influence on Bladder Volume Capacity and Pressures in Rats
Pre-clinical investigations in rat models have demonstrated the effects of flavoxate (B1672763) on key urodynamic parameters, specifically bladder volume capacity (BVC) and micturition pressure. In conscious, catheterized rats, intravenously administered flavoxate induced increases in BVC. nih.gov However, this effect was not found to be dose-dependent, and it occurred without any significant alterations to the micturition pressure. nih.gov
Further studies in spinal cord injured (SCI) rats provided additional insights. In sham-injured rats, baseline bladder capacity was 0.6±0.2 ml, which increased to 0.8±0.2 ml following flavoxate administration. tandfonline.com In SCI rats, which exhibit significantly larger bladder capacities at baseline (7.1±1.6 ml), flavoxate treatment resulted in a further increase to 8.8±2.0 ml. tandfonline.com Across both sham and SCI models, flavoxate did not produce a significant change in maximum filling pressure. tandfonline.com
The principal metabolite of flavoxate, 3-methylflavone-8-carboxylic acid (MFCA), has also been studied for its effects on bladder function in rats. In vivo experiments show that MFCA increases bladder volume capacity and decreases micturition pressure, suggesting that the therapeutic potential of flavoxate may be partially mediated by its main metabolite. nih.gov
Table 1: Effect of Flavoxate on Bladder Capacity in Sham and SCI Rats
| Animal Model | Treatment Group | Bladder Capacity (ml) |
|---|---|---|
| Sham-Injured Rats | Baseline | 0.6 ± 0.2 |
| Flavoxate | 0.8 ± 0.2 | |
| Spinal Cord Injured (SCI) Rats | Baseline | 7.1 ± 1.6 |
| Flavoxate | 8.8 ± 2.0 |
Data sourced from a study on in-vivo whole bladder response to various agents in rats. tandfonline.com
Investigation of Bladder Voiding Frequency and Threshold Pressure
Flavoxate has been shown to influence the frequency of bladder voiding and the pressure at which micturition is initiated. In anesthetized rats, flavoxate induced a dose-dependent decrease in the frequency of rhythmic bladder contractions without affecting the amplitude of these contractions. nih.gov This suggests an effect on the sensory side of the micturition reflex, delaying the urge to void without weakening the bladder's contractile force. researchgate.netresearchgate.net
Specifically, intravenous administration of flavoxate at 5 and 10 mg/kg raised the micturition threshold pressure and prolonged the time to micturition in urethane-anesthetized rats. nih.gov This indicates that a higher bladder pressure is required to trigger the voiding reflex after flavoxate administration. Studies on volume-induced rhythmic bladder voiding contractions in animal models have shown that flavoxate inhibits the frequency of these contractions. researchgate.netresearchgate.net
Furthermore, investigations into the central nervous system's role revealed that when administered intracerebroventricularly or intrathecally in rats, flavoxate abolished isovolumetric rhythmic bladder contractions. nih.gov This points to a central mechanism of action in addition to its peripheral effects.
Effects on Pelvic Nerve Stimulation and Activity
The influence of flavoxate extends to the neural pathways controlling bladder function. In animal studies, intravenous flavoxate was found to suppress both the initial phasic and the subsequent tonic bladder contractions that are induced by electrical stimulation of the distal end of the pelvic nerve. nih.goveuropeanreview.org This action leads to the abolishment of isovolumetric rhythmic bladder contractions and the associated efferent pelvic nerve activity. nih.goveuropeanreview.org Importantly, this occurs without affecting the baseline vesical pressure or the afferent pelvic nerve activity. nih.goveuropeanreview.org
Research in decerebrated cats further elucidated the site of action within the central nervous system. When microinjected into the nucleus reticularis pontis oralis (PoO), a pontine micturition inhibitory region, flavoxate inhibited reflex micturition. nih.gov However, it had no effect when injected into the pontine micturition center (locus coeruleus alpha) or the pontine urine storage center (locus subcoeruleus). nih.gov This suggests that flavoxate's suppressive effect on the micturition reflex is primarily mediated by facilitating the inhibitory action of the PoO on descending pathways from the pontine micturition center. nih.gov
Pre-clinical Assessment in Models of Benign Prostatic Obstruction
The potential utility of flavoxate in the context of benign prostatic obstruction (BPH) has been explored in pre-clinical models, focusing on its relaxant effects on prostatic smooth muscle. In vitro studies using human prostatic tissue (from adenoma and capsule) and bladder neck tissue have shown that flavoxate can inhibit potassium-induced contractions. nih.gov Flavoxate demonstrated slightly greater activity in the prostatic and bladder neck tissues compared to its main metabolite, MFCA, and another analogue, REC 15/2053. nih.gov This direct relaxant effect on prostatic tissues suggests a potential mechanism for alleviating symptoms associated with BPH. nih.gov It is theorized that this action could be particularly advantageous in patients with obstructive syndromes like BPH, where anticholinergic agents are often contraindicated due to the risk of increasing residual urine. researchgate.net
Comparative Pharmacodynamic Evaluations with Reference Compounds
The pharmacodynamic profile of flavoxate has been compared to other agents used in urology, including anticholinergic drugs and α-blockers.
In conscious rats, the effects of flavoxate were contrasted with agents like emepronium bromide, oxybutynin (B1027), and nifedipine. While the latter compounds affected micturition pressure in a dose-dependent manner with only sporadic changes in bladder volume capacity, flavoxate consistently increased bladder capacity, albeit not in a dose-dependent fashion, and without altering micturition pressure. nih.gov Terodiline also increased bladder capacity, but not in a dose-dependent manner, and only reduced micturition pressure at the highest dose. nih.gov
When compared with the α1-adrenoceptor antagonists tamsulosin, prazosin, and bunazosin (B1200336) in anesthetized rats, a clear distinction in the mechanism was observed. The α1-antagonists had minimal effect on the amplitude and frequency of rhythmic bladder contractions and no effect on the cystometrogram. nih.gov In contrast, flavoxate caused a dose-dependent disappearance in the frequency of these contractions and elevated the micturition threshold pressure. nih.gov
In studies involving rabbits, both oxybutynin and atropine dose-dependently increased bladder volume capacity and micturition threshold pressure, an effect also observed with flavoxate. jst.go.jp However, on contractions induced by pelvic nerve stimulation in cats, oxybutynin and atropine showed marked inhibition, whereas flavoxate exhibited both potentiation and inhibition. jst.go.jp The main metabolite of flavoxate, MFCA, showed no significant affinity for muscarinic receptors, unlike typical anticholinergic agents, but did exhibit noteworthy phosphodiesterase (PDE) inhibiting activity. nih.gov
Table 2: Comparative Effects of Urological Agents in Conscious Rats
| Compound | Effect on Micturition Pressure (MP) | Effect on Bladder Volume Capacity (BVC) | Dose-Dependency |
|---|---|---|---|
| Flavoxate | No change | Increase | Not dose-dependent |
| Emepronium Bromide | Dose-dependent effect | Sporadic changes | Dose-dependent (for MP) |
| Oxybutynin | Dose-dependent effect | Sporadic changes | Dose-dependent (for MP) |
| Nifedipine | Dose-dependent effect | Sporadic changes | Dose-dependent (for MP) |
| Terodiline | Reduced only at high dose | Increase | Not dose-dependent |
| Indomethacin | Weakly reduced | Significant increase | Not dose-related |
Data adapted from a comparative study on urodynamic parameters in conscious rats. nih.gov
Metabolism and Biotransformation Research
Identification of Primary Metabolites
Formation of 3-Methylflavone-8-carboxylic Acid (MFCA)
Upon administration, Flavoxate(1+) undergoes rapid and extensive metabolism. patsnap.comeuropeanreview.org The principal metabolite identified in humans and rats is 3-methylflavone-8-carboxylic acid (MFCA). europeanreview.orgnih.gov This conversion is a critical step in the biotransformation of the parent drug. MFCA is considered the main active metabolite of Flavoxate (B1672763) hydrochloride. researchgate.net Studies in rats have shown that after administration of Flavoxate(1+), MFCA is readily found in the blood. nih.gov
Enzymatic Pathways of Metabolism
The biotransformation of Flavoxate(1+) into its metabolites is facilitated by specific enzymatic reactions, primarily occurring in the liver. patsnap.commsdmanuals.com
In Vitro Enzymatic Conversion Studies
In vitro studies are essential for elucidating the specific enzymes and pathways involved in drug metabolism. While detailed in vitro enzymatic conversion studies specifically for Flavoxate(1+) are not extensively detailed in the provided search results, the metabolism of similar compounds often involves Phase I and Phase II reactions. wikipedia.org Phase I reactions, such as oxidation, introduce or expose functional groups, while Phase II reactions conjugate the modified compound to increase its water solubility for excretion. wikipedia.org For Flavoxate(1+), the conversion to MFCA represents a key metabolic step.
Investigation of Relevant Drug-Metabolizing Enzymes Involved
The liver is the primary site for drug metabolism, utilizing a range of enzymes, most notably the cytochrome P450 (CYP) superfamily. msdmanuals.com These enzymes are central to Phase I metabolism. msdmanuals.comwikipedia.org While the specific CYP isozymes responsible for the metabolism of Flavoxate(1+) to MFCA are not explicitly identified in the provided results, it is known that flavonoids, in general, are metabolized by CYP enzymes, particularly CYP1A2, CYP3A4, and CYP2D6. mdpi.com Following Phase I, Phase II enzymes like UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs) may further process the metabolites. wikipedia.org In the case of MFCA, it can undergo glucuronidation, a Phase II process, to form MFCA glucuronide. This glucuronide is a major urinary metabolite.
Excretion Pathways of Flavoxate(1+) Metabolites
The elimination of Flavoxate(1+) and its metabolites from the body occurs primarily through the kidneys. patsnap.comtruemeds.in Studies have shown that a significant portion of the administered dose is excreted in the urine within 24 hours. nih.govdrugbank.com Research in rats demonstrated that both urinary and biliary excretion are important routes for the elimination of Flavoxate(1+) and its main metabolite, MFCA. nih.gov The nearly complete enteric availability of the drug is supported by the similar urinary excretion patterns observed after both oral and intravenous administration. nih.gov The final form excreted in both urine and bile is a substance that yields MFCA after strong acid hydrolysis, indicating the presence of conjugated metabolites. nih.gov
Flavonoid-Mediated Drug-Metabolizing Enzyme Inhibition (General Class)
Flavonoids, the chemical class to which Flavoxate(1+) belongs, are known to interact with drug-metabolizing enzymes. mdpi.comresearchgate.netnih.gov A significant body of research has focused on their potential to inhibit cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of clinically used drugs. mdpi.comnih.gov This inhibition can be reversible or irreversible. mdpi.com For instance, some flavonoids like chrysin (B1683763) have been identified as potent inhibitors of CYP3A4. mdpi.comresearchgate.net The inhibitory effect of flavonoids on these enzymes can lead to clinically relevant drug-drug interactions by altering the metabolism and clearance of co-administered medications. mdpi.comresearchgate.net Flavonoids can also influence the activity of Phase II enzymes. nih.gov
Table of Research Findings on Flavoxate(1+) Metabolism:
| Aspect of Metabolism | Key Finding | Supporting Evidence |
|---|---|---|
| Primary Metabolite | The main metabolite is 3-methylflavone-8-carboxylic acid (MFCA). | Identified in human and rat studies. europeanreview.orgnih.gov |
| Metabolic Site | Primarily metabolized in the liver. | The liver is the main site of drug metabolism. patsnap.commsdmanuals.com |
| Enzymatic Pathways | Involves Phase I (likely CYP enzymes) and Phase II (e.g., UGTs) reactions. | General flavonoid metabolism involves CYPs; MFCA undergoes glucuronidation. mdpi.com |
| Excretion | Primarily excreted via urine, with some biliary excretion. | Significant urinary excretion within 24 hours. nih.govnih.govdrugbank.com |
| Enzyme Inhibition | Flavonoids as a class can inhibit drug-metabolizing enzymes like CYP3A4. | Numerous studies demonstrate the inhibitory potential of various flavonoids. mdpi.comnih.govresearchgate.net |
Table of Compound Names:
| Compound Name |
|---|
| 3-methylflavone-8-carboxylic acid (MFCA) |
| 3-methylflavone-8-carboxylic acid glucuronide |
| Acacetin |
| Acetylcholine (B1216132) |
| Apigenin |
| Chrysin |
| Desipramine |
| Dextromethorphan |
| Diazepam |
| Flavone (B191248) |
| Flavanone |
| Flavoxate(1+) |
| Fluoxetine |
| Fluvoxamine |
| Haloperidol |
| Imipramine |
| Kusehnol I |
| Leachianone A |
| Lithium |
| Norfluoxetine |
| Paroxetine |
| Pinocembrin |
| Propantheline |
| Quercetin (B1663063) |
| Quinidine |
| Risperidone |
| Sertraline |
| Sophoraflavone G |
| Tangeretin |
Advanced Analytical Methodologies for Research
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. For Flavoxate(1+), various chromatographic methods have been developed to ensure accurate and reliable analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Flavoxate (B1672763) HCl. innovareacademics.ininnovareacademics.in Researchers have developed and validated several Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) methods for its determination in bulk and pharmaceutical dosage forms. innovareacademics.inejbps.com These methods are designed to be simple, sensitive, precise, and accurate. innovareacademics.inscholarsresearchlibrary.com
A common approach involves using a C18 column, such as an Inertsil C18 or Hypersil ODS, as the stationary phase. innovareacademics.ininnovareacademics.inscholarsresearchlibrary.com The mobile phase, a critical component in HPLC, is often a mixture of a buffer and an organic solvent like acetonitrile (B52724). innovareacademics.inscholarsresearchlibrary.com For instance, one validated method employs a mobile phase consisting of a buffer (containing 1-hexane sulphonic acid, Orthophosphoric Acid, and Triethylamine) and acetonitrile in a 650:350 ratio. innovareacademics.ininnovareacademics.in Another method uses a mobile phase of pH 2.75 buffer and acetonitrile. scholarsresearchlibrary.com The flow rate is typically set around 1.0 ml/min to 1.5 ml/min, and UV detection is commonly performed at 293 nm. innovareacademics.ininnovareacademics.inejbps.com
Validation of these HPLC methods is conducted in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). innovareacademics.inejbps.com For example, one study demonstrated linearity in the concentration range of 800-1200 µg/ml, with a regression equation of y=17118x+80943 and a correlation coefficient (R²) of 0.981. innovareacademics.inresearchgate.net The precision is confirmed by ensuring the relative standard deviation (RSD) for intra-day and inter-day variations is less than 2%. innovareacademics.inresearchgate.net The accuracy is often assessed through recovery studies. jyoungpharm.in
Table 1: Summary of a Validated RP-HPLC Method for Flavoxate HCl Analysis innovareacademics.ininnovareacademics.inresearchgate.net
| Parameter | Finding |
| Column | Inertsil C18 (150 mm × 4.6 mm, 5µm) |
| Mobile Phase | Buffer (3g 1-hexane sulphonic acid, 3 ml Orthophosphoric Acid, 3 ml Triethylamine) and Acetonitrile (650:350) |
| Flow Rate | 1.5 ml/min |
| Detection Wavelength | 293 nm |
| Retention Time | 2.43 min |
| Linearity Range | 800-1200 µg/ml |
| Regression Equation | y = 17118x + 80943 |
| Correlation Coefficient (R²) | 0.981 |
| Intra- and Inter-day Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 83.13734 µg/ml |
| Limit of Quantitation (LOQ) | 251.9313 µg/ml |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification
For the simultaneous quantification of Flavoxate and its primary metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in biological matrices like human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. jyoungpharm.innih.govnih.gov This technique offers high sensitivity and selectivity, which is crucial for bioanalytical applications.
A typical LC-MS/MS method involves chromatographic separation on a C18 column followed by detection using a tandem mass spectrometer. nih.govresearchgate.net The mobile phase often consists of a mixture of an acidic aqueous solution (e.g., 0.1% v/v formic acid) and an organic solvent like acetonitrile. nih.govresearchgate.net This setup allows for the efficient separation of Flavoxate and MFCA from endogenous plasma components. researchgate.net
Method validation for LC-MS/MS includes establishing linearity over a specific concentration range, which for Flavoxate can be 2.00 - 2,000.31 ng/mL and for MFCA, 240.00 - 24,000.04 ng/mL. nih.gov Precision and accuracy are evaluated at various concentration levels. For instance, within-run precision for Flavoxate has been reported between 0.81-6.67% and accuracy between 100.21-108.25%. nih.gov The stability of the analytes in plasma under different storage conditions is also thoroughly assessed. nih.gov
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Flavoxate and MFCA nih.gov
| Analyte | Linearity Range (ng/mL) | Within-Run Precision (%RSD) | Within-Run Accuracy (%) | Between-Run Precision (%RSD) | Between-Run Accuracy (%) |
| Flavoxate | 2.00 - 2,000.31 | 0.81 - 6.67 | 100.21 - 108.25 | 2.01 - 9.14 | 96.09 - 103.33 |
| MFCA | 240.00 - 24,000.04 | 1.68 - 4.37 | 103.99 - 110.28 | 2.31 - 11.11 | 102.37 - 109.52 |
Micellar Liquid Chromatography (MLC) for Stability and Analysis
Micellar Liquid Chromatography (MLC) has emerged as a green and efficient alternative to conventional RP-HPLC for the analysis and stability studies of Flavoxate HCl. icm.edu.plrsc.orgnih.gov This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulphate (SDS), above its critical micellar concentration, which creates a "pseudo-stationary phase" for analyte partitioning. nih.gov
A stability-indicating MLC method has been developed to determine Flavoxate HCl in the presence of its degradation products. rsc.org One such method uses a reversed-phase phenyl column with a micellar mobile phase composed of 0.15 M SDS, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid at pH 2.5. researchgate.net UV detection is typically set at 325 nm. researchgate.netresearchgate.net
The stability of Flavoxate has been investigated under various stress conditions, including acidic, alkaline, neutral, oxidative, and photolytic conditions, with significant degradation observed in all cases. rsc.org Kinetic studies on the degradation process can also be performed using MLC. rsc.org The method's validation demonstrates good linearity over a concentration range, for example, 2.0–40.0 μg mL−1, with a lower detection limit of 0.40 μg mL−1. rsc.org
Spectrophotometric Approaches
Spectrophotometry offers a simpler and more economical alternative to chromatographic methods for the quantification of Flavoxate(1+).
Ultraviolet (UV) Spectrophotometry for Quantification
UV spectrophotometry is a straightforward and rapid method for the determination of Flavoxate HCl in bulk and tablet formulations. ajpaonline.com The principle of this method is based on the measurement of the absorbance of the drug at its wavelength of maximum absorption (λmax). ajpaonline.com
For Flavoxate HCl, the λmax is typically observed around 211 nm or 242 nm, depending on the solvent used. ajpaonline.com A common solvent system is a mixture of methanol (B129727) and water. ajpaonline.com The method is validated for linearity, with a reported concentration range of 1-9 µg/ml or 2-12 µg/ml, exhibiting a high correlation coefficient (r²) of 0.999. ajpaonline.com The precision of the method is confirmed by low inter-day and intraday variations, and accuracy is determined through recovery studies, with results close to 100%. ajpaonline.com
Table 3: Validation Parameters of a UV Spectrophotometric Method for Flavoxate HCl ajpaonline.com
| Parameter | Finding |
| λmax | 211 nm |
| Linearity Range | 1, 3, 5, 7, 9 µg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Inter-day Variation | 0.75% |
| Intraday Variation | 0.45% |
| Limit of Detection (LOD) | 0.719 µg/ml |
| Limit of Quantitation (LOQ) | 2.186 µg/ml |
| Recovery | 99.11% to 100.49% |
Absorption Ratio and Derivative Spectrophotometry
For the simultaneous determination of Flavoxate HCl in combination with other drugs, such as ofloxacin (B1677185), absorption ratio and derivative spectrophotometry methods have been developed. jbclinpharm.orgnih.govnih.gov These techniques are useful for resolving the spectra of two or more compounds in a mixture. jbclinpharm.org
The absorption ratio method involves measuring the absorbance at two selected wavelengths: the λmax of one drug and the isoabsorptive point (a wavelength where both drugs have the same absorptivity). jbclinpharm.org A Q-absorbance equation is then formed to calculate the concentration of each drug. jbclinpharm.org For a combination of ofloxacin and Flavoxate, the selected wavelengths were 289 nm (λmax of ofloxacin) and 322.4 nm (isoabsorptive point). jbclinpharm.org
Second derivative spectrophotometry is another powerful technique for resolving overlapping spectra. jbclinpharm.orgnih.gov By calculating the second derivative of the absorption spectrum, the zero-crossing point of one drug can be used to determine the concentration of the other. jbclinpharm.org For the simultaneous analysis of ofloxacin and Flavoxate, the zero-crossing wavelengths of 311.4 nm for ofloxacin and 246.2 nm for Flavoxate were utilized. jbclinpharm.org Both methods have shown good linearity, accuracy, and precision, with a relative standard deviation of less than 1.5%. jbclinpharm.orgnih.gov
Table 4: Linearity Ranges for Spectrophotometric Methods for Simultaneous Determination of Ofloxacin and Flavoxate HCl jbclinpharm.org
| Method | Analyte | Linearity Range (μg/ml) |
| Absorption Ratio | Ofloxacin | 1 - 30 |
| Flavoxate HCl | 1 - 30 | |
| Second Derivative | Ofloxacin | 2 - 30 |
| Flavoxate HCl | 2 - 75 |
Spectrofluorimetric Methods for Metabolite Detection
A noteworthy development in the analysis of Flavoxate(1+) is the use of spectrofluorimetric methods to detect its primary active metabolite, 3-methylflavone-8-carboxylic acid (MFCA). A simple, sensitive, and selective spectrofluorimetric method has been established for the determination of MFCA in human urine. nih.govscience.govbiocrick.comscience.gov This technique is based on measuring the native fluorescence of the metabolite in methanol. The optimal wavelengths for this measurement are an emission wavelength of 390 nm and an excitation wavelength of 338 nm. nih.govscience.govbiocrick.comscience.gov This method is significant because MFCA is also the product of alkaline degradation of Flavoxate(1+), allowing the same method to be applied for the in vitro determination of Flavoxate hydrochloride in tablet form by measuring its degradant. nih.govscience.govscience.gov
The structural analysis of the decomposition product of Flavoxate(1+) in a strong alkali solution reveals that an ester bond hydrolysis reaction occurs first, forming MFCA. This is followed by a cleavage reaction of the γ-pyrone ring of MFCA, which produces an α,β-unsaturated ketone. This final product contains an adjacent hydroxyl benzoic acid group, which can form an intramolecular hydrogen bond under alkaline conditions, increasing the molecule's rigidity and leading to enhanced fluorescence. biocrick.com The fluorescence quantum yield of this decomposition product has been measured to be 0.50, using quinine (B1679958) sulfate (B86663) as a reference. biocrick.com
Stability Indicating Method Development
The stability of Flavoxate(1+) has been assessed using various analytical techniques, including UV-Spectrophotometry and High-Performance Liquid Chromatography (HPLC). ajpaonline.comajpaonline.com These methods are crucial for understanding the degradation behavior of the compound under different environmental conditions.
Stress Degradation Studies (Acidic, Alkaline, Neutral, Oxidative, Photolytic)
Stress degradation studies are essential to determine the intrinsic stability of a drug molecule. For Flavoxate(1+), these studies have been conducted under a variety of conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. researchgate.netrsc.orgejbps.comrsc.org
Significant degradation of Flavoxate(1+) has been observed under acidic, alkaline, neutral, oxidative, and photolytic stress conditions. researchgate.netrsc.orgrsc.orgresearchgate.net
Acidic and Alkaline Hydrolysis: Flavoxate(1+) shows considerable degradation in both acidic and basic environments. ajpaonline.comajpaonline.comejbps.comijpsr.com Under acidic conditions (e.g., 1.0 M HCl at 80°C for 30 minutes), approximately 21.94% of the drug degraded. ijpsr.com The main degradation product in alkaline conditions is 3-methylflavone-8-carboxylic acid. nih.gov
Neutral Hydrolysis: In neutral conditions (water at 80°C for 30 minutes), about 12.07% of the parent drug was found to degrade. ijpsr.com
Oxidative Degradation: The compound is also susceptible to oxidative degradation. researchgate.netrsc.orgrsc.org
Photolytic and Thermal Degradation: Flavoxate(1+) is relatively more stable under thermal and photolytic (UV and sunlight) conditions compared to hydrolytic and oxidative conditions. ajpaonline.comajpaonline.com
The following table summarizes the degradation of Flavoxate(1+) under various stress conditions as reported in one study. ijpsr.com
| Stress Condition | Reagent/Condition | Temperature | Time | % Degradation |
| Acid Hydrolysis | 1.0 M HCl | 80°C | 30 min | 21.94% |
| Neutral Hydrolysis | Water | 80°C | 30 min | 12.07% |
Kinetic Studies of Degradation Pathways
Kinetic studies provide valuable information about the rate and mechanism of drug degradation. For Flavoxate(1+), kinetic studies have been conducted to investigate its degradation under different conditions, particularly oxidative and alkaline degradation. researchgate.netrsc.orgrsc.orgijpsr.com These studies involve determining reaction rate constants, half-life times, and activation energy. researchgate.netrsc.orgrsc.orgijpsr.com
One study focused on the kinetics of alkaline degradation at different temperatures. ijpsr.com Another investigated the kinetics of the acidic hydrolytic process at various temperatures to calculate its activation energy. researchgate.netresearchgate.net The hydrolysis of Flavoxate(1+) into its metabolite, MFCA, is dependent on both pH and the medium. nih.gov For instance, in water at pH 5.0, Flavoxate(1+) is stable, but in a phosphate (B84403) buffer at pH 7.4, the semi-hydrolysis time is 60 minutes. nih.gov
Bioanalytical Method Development
The development of robust bioanalytical methods is critical for determining the concentration of Flavoxate(1+) and its metabolites in biological samples, which is essential for pharmacokinetic studies.
Determination of Flavoxate(1+) and Metabolites in Biological Matrices
Various analytical methods have been developed and validated for the simultaneous quantification of Flavoxate(1+) and its primary metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in biological matrices such as human plasma and urine. researchgate.netnih.gov
A simple, rapid, and sensitive LC-MS/MS method has been developed for this purpose. nih.gov This method utilizes diphenhydramine (B27) HCl as an internal standard and achieves chromatographic separation on an Agilent Poroshell 120 EC-C18 column with a mobile phase of 0.1% v/v formic acid and acetonitrile (30:70, v/v). nih.gov
The validation of these methods is performed according to industry guidelines and includes assessments of linearity, precision, accuracy, and stability under various conditions. researchgate.netnih.gov
The table below presents the linearity ranges and precision data for an LC-MS/MS method for Flavoxate(1+) and MFCA in human plasma. nih.gov
| Analyte | Linearity Range (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) |
| Flavoxate(1+) | 2.00 - 2,000.31 | 0.81 - 6.67 | 2.01 - 9.14 |
| MFCA | 240.00 - 24,000.04 | 1.68 - 4.37 | 2.31 - 11.11 |
Stability of the analytes in plasma has been confirmed under various conditions, including short-term benchtop storage (4 hours), in the autosampler (24 hours), after multiple freeze-thaw cycles (7 cycles), and long-term freezer storage (89 days). nih.gov
Spectrophotometry and thin-layer chromatography (TLC)-spectrodensitometry are other techniques that have been described for the assay of Flavoxate(1+) and MFCA in plasma and urine. nih.gov
Theoretical Pharmacology and Novel Research Applications
In Silico Prediction of Pharmacological Targets
In silico methodologies, which involve computer-based simulations, are increasingly vital in pharmacology for predicting the interactions between a drug molecule and biological targets. These computational approaches allow for the rapid screening of potential targets and the generation of hypotheses regarding a compound's mechanism of action before undertaking laboratory experiments.
Computational docking is a molecular modeling technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov This method uses scoring functions to estimate the binding affinity, providing insights into the strength and nature of the interaction. nih.gov The process often involves preparing the protein target by adding polar hydrogen atoms and defining a grid box around the active site for the ligand to be docked. nih.gov
Ligand-based pharmacophore generation is another computational strategy used when the three-dimensional structure of the target receptor is unknown. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.com This model is built by analyzing a set of known active ligands and can be used to screen large databases of compounds to identify new molecules that fit the model and are likely to be active. mdpi.com
For Flavoxate(1+), molecular docking studies have been performed to explore its binding capabilities. One such study investigated its interaction with E. coli bacterial RNA, indicating that hydrogen bonds and π-interactions may contribute to the stabilization of the complex. researchgate.net The presence of a Protein Data Bank (PDB) ligand code (HWL) and an associated structure (7E4A) for flavoxate (B1672763) confirms its use in structural and computational biology studies. nih.gov
While Flavoxate(1+) is primarily known for its effects on muscarinic receptors, in silico predictions and secondary pharmacology screens suggest a broader range of potential biological targets. nih.govdrugbank.com Its established mechanism involves acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, which are crucial for smooth muscle contraction in the urinary bladder. nih.govdrugbank.com However, research indicates its affinity for muscarinic receptors is relatively slight compared to classic anticholinergic agents like oxybutynin (B1027).
Beyond its anticholinergic properties, studies have identified other significant interactions. Flavoxate(1+) demonstrates moderate calcium antagonistic activity and functions as a potent inhibitor of phosphodiesterase (PDE). nih.govmedchemexpress.com In tissue homogenates from guinea pigs, flavoxate's PDE inhibitory activity was found to be approximately three to five times greater than that of aminophylline (B1665990) in the ureter and urinary bladder, respectively. nih.gov
Secondary pharmacology resources, which screen drugs against a wide panel of targets, have predicted numerous other potential interactions for Flavoxate(1+). These computational predictions provide avenues for future research into its broader pharmacological profile.
Predicted Molecular Targets for Flavoxate(1+)
| Target Class | Specific Target | Predicted Interaction | Reference |
| GPCRs | Muscarinic Acetylcholine Receptor M1 (CHRM1) | Antagonist | probes-drugs.org |
| Muscarinic Acetylcholine Receptor M2 (CHRM2) | Antagonist | probes-drugs.org | |
| D(3) Dopamine Receptor (DRD3) | Biochemical Activity | probes-drugs.org | |
| 5-hydroxytryptamine (Serotonin) Receptor 1A (HTR1A) | Activity | probes-drugs.org | |
| Mu-type Opioid Receptor (OPRM1) | Activity | probes-drugs.org | |
| Alpha-1A Adrenergic Receptor (ADRA1A) | Cell-Based Activity | probes-drugs.org | |
| Adenosine (B11128) Receptor A3 (ADORA3) | Activity | probes-drugs.org | |
| Enzymes | Phosphodiesterase 4A (PDE4A) | Inhibition | probes-drugs.org |
| Cytochrome P450 1A2 (CYP1A2) | Activity | probes-drugs.org | |
| Cytochrome P450 2D6 (CYP2D6) | Activity | probes-drugs.org | |
| Cytochrome P450 3A4 (CYP3A4) | Activity | probes-drugs.org | |
| Ion Channels | Voltage-gated potassium channel KCNH2 (hERG) | Activity | probes-drugs.orgguidetopharmacology.org |
| L-type Calcium Channels | Antagonistic Activity | nih.govmedchemexpress.com | |
| Transporters | Sodium-dependent noradrenaline transporter (SLC6A2) | Activity | probes-drugs.org |
Computational Docking and Ligand-Based Pharmacophore Generation
Exploratory Pre-clinical Applications
The unique pharmacological profile of Flavoxate(1+) has prompted research into its potential utility in various conditions beyond its primary indications. These exploratory applications leverage its multiple mechanisms of action, including smooth muscle relaxation, PDE inhibition, and potential central nervous system effects.
Flavoxate(1+) is indicated for providing symptomatic relief from conditions such as cystitis and urethritis, which are frequently caused by bacterial infections. nih.govwikipedia.org While it does not have direct antimicrobial activity, its ability to alleviate symptoms like dysuria, urgency, and suprapubic pain makes it a candidate for adjunctive therapy alongside antibiotics. nih.gov Research has been conducted on developing combined dosage forms of flavoxate with antibiotics such as ofloxacin (B1677185), highlighting the interest in this combination therapy. researchgate.net Furthermore, in silico studies showing that flavoxate may interact with bacterial components, such as E. coli RNA, suggest a potential area for further investigation into its role in the context of urinary tract infections. researchgate.net The rationale is to manage the distressing urinary symptoms while the antibiotic treats the underlying infection.
The therapeutic potential of Flavoxate(1+) extends to other bladder-related disorders characterized by smooth muscle dysfunction. It is used for the symptomatic relief of interstitial cystitis, a chronic and painful bladder condition. wikipedia.org Its efficacy in treating overactive bladder (OAB) has been demonstrated in multiple studies, where it has been shown to increase bladder volume capacity and improve symptoms of detrusor overactivity. nih.govnih.gov Clinical trials have confirmed its effectiveness in reducing diurnal and nocturnal urinary frequency, urgency, and incontinence. nih.govnih.gov Notably, flavoxate has shown efficacy in patients who were refractory to previous anticholinergic treatments. nih.gov The spasmolytic properties of flavoxate have also been explored in other areas, such as the treatment of premature labor, indicating its effect on uterine smooth muscle.
Emerging research suggests that the therapeutic effects of Flavoxate(1+) may not be limited to its direct action on the bladder smooth muscle. Evidence indicates that flavoxate also acts centrally to suppress the micturition (urination) reflex. nih.gov Studies propose that it increases urinary bladder capacity by modifying the activity of the micturition center located in the brain stem. nih.gov Further research in rat models has shown that flavoxate can inhibit the formation of cyclic AMP in the striatal membranes of the brain. This action is thought to occur through the stimulation of pertussis toxin-sensitive G protein-coupled receptors, which in turn suppresses isovolumetric rhythmic contractions of the urinary bladder. nih.gov These findings point to a complex mechanism of action involving both peripheral and central nervous system pathways.
Q & A
Q. What validated analytical methods are recommended for quantifying Flavoxate hydrochloride in pharmaceutical formulations?
The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method using a C18 column (L1 packing), a mobile phase of sodium hexanesulfonate-triethylamine-phosphoric acid buffer and acetonitrile (65:35), and UV detection at 293 nm. System suitability requires a column efficiency ≥3000, tailing factor ≤2.0, and RSD ≤2.0% for replicate injections . Calibration curves are constructed using USP reference standards, with sample preparation involving sonication and filtration (0.45 µm PVDF filters) .
Q. What pharmacological mechanisms explain Flavoxate’s efficacy in overactive bladder (OAB) management?
Flavoxate acts as a competitive muscarinic receptor antagonist, reducing bladder smooth muscle contractions. Preclinical studies demonstrate selectivity for M3 receptors in detrusor muscles, validated via isolated tissue assays (e.g., guinea pig ileum) and receptor-binding assays using radiolabeled ligands. Clinical trials measure outcomes like urinary frequency reduction and urodynamic parameters (e.g., maximum cystometric capacity) .
Q. How do pharmacopeial guidelines ensure Flavoxate hydrochloride tablet quality?
USP monographs specify identity tests (e.g., IR spectroscopy), dissolution criteria (≥80% release in 30 minutes), and impurity limits (total impurities ≤1.5%, individual unspecified impurities ≤0.3%). Related compounds (e.g., 3-methylflavone-8-carboxylic acid) are quantified using relative response factors in HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Flavoxate’s pharmacokinetic (PK) data across demographic subgroups?
Population pharmacokinetic modeling (e.g., nonlinear mixed-effects models) accounts for covariates like age, renal function, and CYP450 polymorphisms. Studies should stratify cohorts and use sparse sampling designs to optimize data collection. Bayesian methods can integrate prior PK data to address sparse datasets .
Q. What strategies improve HPLC resolution of Flavoxate from co-eluting degradation products?
Method optimization includes adjusting mobile phase pH (2.5–3.5), gradient elution (e.g., 5–50% acetonitrile over 20 minutes), or using alternative ion-pairing agents (e.g., heptanesulfonate). Forced degradation studies (acid/base hydrolysis, oxidative stress) identify critical resolution parameters .
Q. How can in silico models predict Flavoxate’s metabolite interactions with non-muscarinic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess metabolite binding to off-target receptors (e.g., β-adrenergic receptors). Validation requires in vitro assays like calcium flux measurements in transfected HEK293 cells .
Q. What experimental designs mitigate bias in Flavoxate’s clinical trial data for OAB?
Double-blind, placebo-controlled crossover trials with washout periods ≥2 weeks reduce carryover effects. Stratified randomization by baseline urinary frequency and use of validated patient-reported outcomes (e.g., OAB-q) enhance reliability. Meta-analyses should apply Cochrane risk-of-bias tools to assess heterogeneity .
Methodological Guidelines
- Impurity Profiling : Use HPLC-DAD/HRMS for structural elucidation of degradation products. Relative retention times and response factors from USP monographs guide identification (Table 1, ).
- Stability Studies : Conduct ICH Q1A-compliant accelerated testing (40°C/75% RH for 6 months) with interim timepoints. Monitor impurities, dissolution, and assay potency .
- Dose-Response Modeling : Fit data to sigmoidal Emax models (e.g., GraphPad Prism) to estimate EC50 values for bladder relaxation assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
